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molecular formula C10H22O B166219 Diisopentyl ether CAS No. 544-01-4

Diisopentyl ether

Cat. No. B166219
M. Wt: 158.28 g/mol
InChI Key: AQZGPSLYZOOYQP-UHFFFAOYSA-N
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Patent
US04177141

Procedure details

The cock was opened to pass water into the cooling pipe 29, and the flask 30 charged with 600 ml of isoamyl alcohol and 60 g of concentrated sulfuric acid was heated. In a short time, the content of the flask was boiled and a suspended distillate was stored in the flask 31. When the filter medium A was covered with this distillate, the liquid feed pump 32 was operated, whereby a transparent liquid (isoamyl alcohol having a boiling point of 130° C.) was flowed into the reaction flask 30, and the volume of water left in the bottom of the flask 31 was increased. Occasionally, the glass pipe 33 was taken up so that the lower half of the filter medium A located near the top end of the glass pipe 33 was immersed in the surface portion of the distillate. When the reaction was advanced in this state, no fresh distillate was obtained any more in about 5 hours. Accordingly, the heating was stopped, and steam was blown into the reaction flask 30. The obtained distillate was distilled to obtain 275 g of isoamyl ether (having a boiling point of 172° C.).
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH:3]([CH3:5])[CH3:4].S(=O)(=O)(O)O>O>[CH2:1]([O:6][CH2:1][CH2:2][CH:3]([CH3:5])[CH3:4])[CH2:2][CH:3]([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
600 mL
Type
reactant
Smiles
C(CC(C)C)O
Name
Quantity
60 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
was increased
CUSTOM
Type
CUSTOM
Details
no fresh distillate was obtained any more in about 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
The obtained distillate was distilled

Outcomes

Product
Name
Type
product
Smiles
C(CC(C)C)OCCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 275 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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